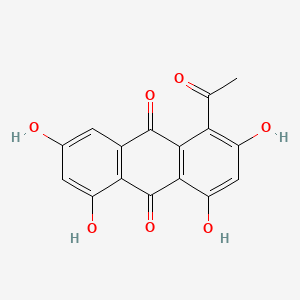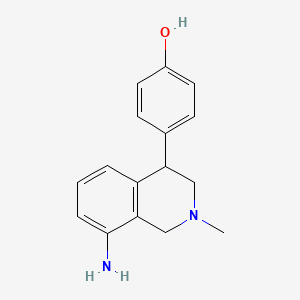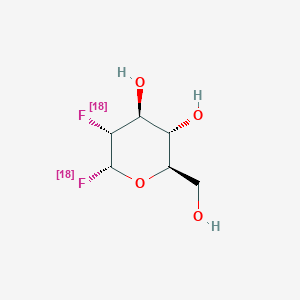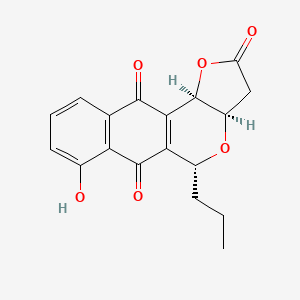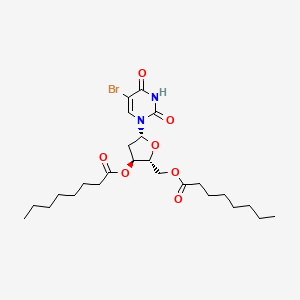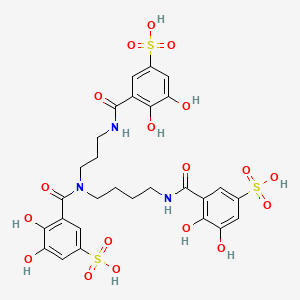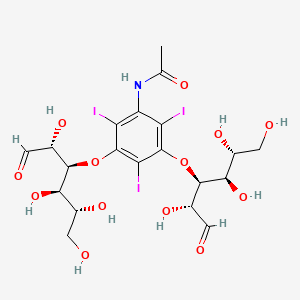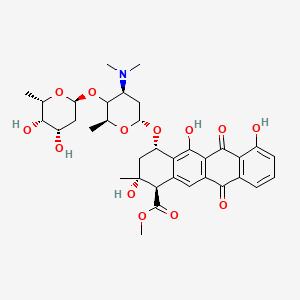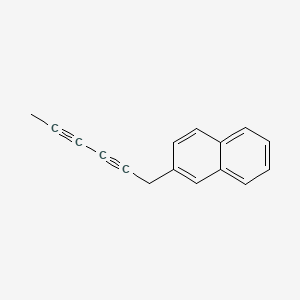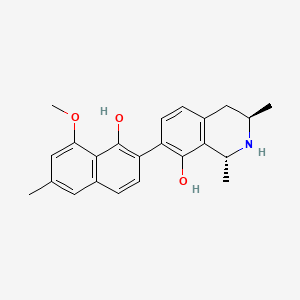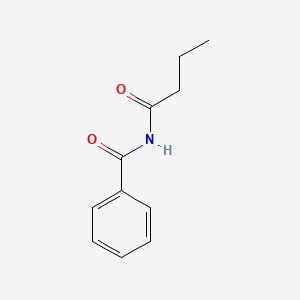
N-Butyrylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-butyrylbenzamide is a N-acylamide. It derives from a benzamide.
Applications De Recherche Scientifique
1. Ortho-Directed Lithiation in Organic Chemistry
N-Butyrylbenzamide and similar compounds are significant in organic chemistry, especially in the process of ortho-directed lithiation, a technique used for the ortho-functionalization of masked aromatic carboxylic acids. The reaction of N-pyridylbenzamides with n-butyllithium, a close relative of N-Butyrylbenzamide, has demonstrated perfect selectivity in the lithiation of anilides (Jóźwiak et al., 2004).
2. Computational Investigations in Undergraduate Chemistry Education
N-Butyrylbenzamide has been used in educational settings to teach students about the applications and limitations of computational chemistry. A specific study involved students predicting the mechanism of the Ritter reaction for the formation of N-t-butylbenzamide, a closely related compound (Hessley, 2000).
3. Hydrogen Bonding Studies in Amides
Research on N-Butyrylbenzamide has also included studies on hydrogen bonding in amides. Infrared spectroscopy has been utilized to understand the self-association of N-butylbenzamides through hydrogen bonding, providing insights into the thermodynamic parameters and spectroscopic characteristics of this self-association (Nikolić et al., 1992).
4. Photocatalytic Degradation Studies
N-Butyrylbenzamide derivatives have been studied in the context of photocatalytic degradation. Research has been conducted to investigate the degradation of compounds like propyzamide (3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide), providing insights into the effectiveness of different photocatalysts (Torimoto et al., 1996).
5. Development of Sensitive Biosensors
N-Butyrylbenzamide and its derivatives have been used in the development of biosensors. For instance, a study describes the use of modified N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam, demonstrating the utility of such compounds in biosensor technology (Karimi-Maleh et al., 2014).
Propriétés
Numéro CAS |
7473-90-7 |
|---|---|
Nom du produit |
N-Butyrylbenzamide |
Formule moléculaire |
C11H13NO2 |
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-butanoylbenzamide |
InChI |
InChI=1S/C11H13NO2/c1-2-6-10(13)12-11(14)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3,(H,12,13,14) |
Clé InChI |
IZASOBLABHUGCO-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
SMILES canonique |
CCCC(=O)NC(=O)C1=CC=CC=C1 |
Autres numéros CAS |
7473-90-7 |
Synonymes |
N-butyrylbenzamide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



